4-Oxo-4-thiophen-2-ylbutanenitrile

Beschreibung

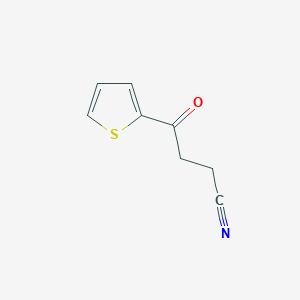

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-thiophen-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXODNAKMVHVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403536 | |

| Record name | 4-oxo-4-thiophen-2-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17960-38-2 | |

| Record name | 4-oxo-4-thiophen-2-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO-4-(2-THIENYL)BUTYRONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Characterization of Radical Species and Charge Carriers:

In the field of organic electronics, thiophene-based oligomers and polymers are extensively studied. Upon oxidation or doping, these materials can form paramagnetic species such as polarons (radical cations) and bipolarons. EPR spectroscopy, often coupled with theoretical calculations like Density Functional Theory (DFT), is instrumental in characterizing these charge carriers. wiserpub.comwiserpub.comsemanticscholar.org Studies on oxidized poly(3-alkylthiophene) (P3AT) oligomers have used EPR to identify the coexistence of multiple polarons on a single polymer chain. wiserpub.comwiserpub.com The analysis of the EPR spectra, including the g-factor and hyperfine coupling constants, allows researchers to understand the spin state and the interaction of the unpaired electron with its surrounding nuclei, revealing how substituents on the thiophene (B33073) ring influence the electronic properties of the charge carriers. wiserpub.comwiserpub.comsemanticscholar.org

Investigation of Metal Complexes:

EPR is also extensively used to study paramagnetic transition metal complexes that incorporate thiophene-containing ligands. For instance, the electronic structures of nickel(II) and copper(II) complexes with redox-active dipyrromethene ligands featuring thiophene (B33073) moieties have been investigated. researchgate.netresearchgate.net The EPR spectra of these complexes help to confirm the location of the unpaired electron (i.e., whether the system is best described as a metal-centered radical or a ligand-centered radical) and to understand the coupling between the metal ion and the radical ligand. researchgate.netresearchgate.net Such studies are crucial for the development of functional dyes and materials with unique redox and optical properties. researchgate.netresearchgate.net

Spectroelectrochemistry:

The combination of EPR with electrochemistry (spectroelectrochemistry) allows for the in situ generation and detection of paramagnetic intermediates during redox processes. uow.edu.aunih.gov This technique has been applied to thiophene (B33073) trimer derivatives to investigate their electrochemical and spectroscopic properties upon oxidation and reduction. uow.edu.au By applying a potential and simultaneously recording the EPR spectrum, researchers can directly observe the formation of radical cations or anions and study their stability and electronic structure, providing a more complete picture of the reaction mechanism. nih.gov

The data derived from EPR studies on related systems offer a predictive framework for understanding the potential behavior of 4-Oxo-4-thiophen-2-ylbutanenitrile, should it form radical species or be used as a ligand in paramagnetic metal complexes.

Data from EPR Studies of Thiophene Derivatives

The following tables summarize typical experimental parameters and results obtained from EPR spectroscopic studies of related thiophene systems.

Table 1: Experimental Conditions for EPR Spectroscopy of a Thiophene Derivative Complex

| Parameter | Value |

| Microwave Frequency | 9.423 GHz |

| Microwave Power | 5.5 mW |

| Modulation Frequency | 100 KHz |

| Modulation Amplitude | 0.3 mT |

| Temperature | 100 K |

| Data sourced from studies on nickel(II) complexes with thiophene-containing ligands. researchgate.netresearchgate.net |

Table 2: Representative g-Values for Paramagnetic Species in Thiophene-Related Systems

| System Type | Species | Representative g-Values |

| Heme-Thiolate Proteins | Ferric Heme-Thiolate (low-spin) | g ≈ 1.9 - 2.5 |

| Organic Radicals | Free Electron | g ≈ 2.0023 |

| His/His-ligated Hemeproteins | Cytochrome b₅ | g ≈ 3.1, 2.2, 1.4 |

| His/Met-ligated Hemeproteins | Cytochrome c | g ≈ 3.1, 2.2, 1.3 |

| g-values provide insight into the electronic environment of the unpaired electron. The values for heme proteins are included for comparison to illustrate the range of g-anisotropy observed in different coordination environments. nih.govnih.gov |

These advanced spectroscopic applications underscore the depth of information that can be obtained by moving beyond routine characterization, providing critical data on transient species and complex electronic structures relevant to the chemistry of thiophene-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 4 Oxo 4 Thiophen 2 Ylbutanenitrile

Application of Other Advanced Spectroscopic Techniques to Related Systems (e.g., EPR)

While direct spectroscopic studies on 4-Oxo-4-thiophen-2-ylbutanenitrile using certain advanced techniques may be limited in publicly accessible literature, the application of these methods to structurally related systems provides significant insight into the potential electronic and structural properties of interest. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically suited for the study of materials with unpaired electrons. wikipedia.orgnih.gov Its application is particularly relevant for investigating radical intermediates, transition metal complexes, and charge carriers in conjugated systems, all of which are pertinent to the broader class of thiophene-containing molecules.

EPR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR), but it excites the spins of unpaired electrons rather than atomic nuclei. wikipedia.org This specificity makes it an invaluable tool for detecting and characterizing paramagnetic species, which are often transient intermediates in chemical reactions or stable components of certain metal complexes and organic radicals. wikipedia.orgchimia.chresearchgate.net The resulting EPR spectrum can provide detailed information about the electronic structure and the local microenvironment of the unpaired electron. biointerfaceresearch.comresearchgate.net

Detailed Research Findings in Related Systems

Research on various thiophene (B33073) derivatives demonstrates the utility of EPR in elucidating complex electronic behaviors.

Derivatization and Analog Development Based on 4 Oxo 4 Thiophen 2 Ylbutanenitrile

Modifications at the Nitrile Functional Group

The nitrile group is a highly versatile functional group that can be transformed into various other moieties, significantly altering the electronic and steric properties of the parent molecule.

Conversion to Amidines: The nitrile group can serve as a precursor for the synthesis of amidines. This transformation is typically achieved through reactions like the Pinner reaction or by using reagents such as trimethylaluminum to promote the addition of amines. semanticscholar.org Amidines are valuable in medicinal chemistry as they are strongly basic and can act as arginine mimetics, participating in hydrogen bonding interactions with biological targets. nih.gov The reaction of nitriles with amines, promoted by trimethylaluminum, has been shown to produce amidines in moderate yields. semanticscholar.org

Formation of Tetrazoles: A common and significant modification of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide, typically sodium azide. researchgate.netnih.gov This transformation is often catalyzed by various agents, including copper salts like CuSO₄·5H₂O. researchgate.net The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. The synthesis of tetrazoles from heteroaromatic nitriles, such as thiophene-2-carbonitrile, has been reported to proceed efficiently, yielding the corresponding tetrazole derivatives in excellent yields. researchgate.netutq.edu.iq

| Starting Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group/Heterocycle | Significance |

|---|---|---|---|---|

| Nitrile (-C≡N) | Amidine Synthesis | Amines, Trimethylaluminum | Amidine (-C(=NH)NH₂) | Creates a strongly basic group, potential arginine mimetic. semanticscholar.orgnih.gov |

| Nitrile (-C≡N) | [3+2] Cycloaddition | Sodium Azide (NaN₃), Catalyst (e.g., CuSO₄) | Tetrazole | Forms a bioisostere of a carboxylic acid. researchgate.netnih.gov |

Functionalization of the Butane (B89635) Chain

The butane chain of 4-oxo-4-thiophen-2-ylbutanenitrile contains two key reactive sites: the carbonyl group and the α- and β-methylene groups.

Reactions at the α-Methylene Group: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) possesses acidic protons. This acidity allows for enolate formation under basic conditions, which can then react with various electrophiles. mcat-review.org Common reactions at this position include:

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be halogenated. mcat-review.org

Aldol Condensation: The enolate can act as a nucleophile, attacking another carbonyl compound (including another molecule of the starting ketone) to form β-hydroxy ketones, which can subsequently dehydrate. mcat-review.org

Modifications of the Carbonyl Group: The ketone functional group is susceptible to nucleophilic addition. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also react with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or undergo reactions with amines to form imines or enamines. mcat-review.org

Exploration of Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. The position of substitution is directed by the existing acyl group and the inherent reactivity of the thiophene nucleus.

Electrophilic Aromatic Substitution: The thiophene ring is more reactive towards electrophiles than benzene (B151609). The acyl group at the 2-position is deactivating, directing incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position. researchgate.netrsc.org Typical electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in acetic anhydride. rsc.org

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the existing ketone can make these reactions challenging.

The introduction of different substituents onto the thiophene ring is a key strategy for modulating the electronic properties and biological activity of the resulting analogs. mdpi.comnih.govresearchgate.net Studies on various thiophene derivatives have shown that the position and nature of substituents can critically influence properties such as photoluminescence and biological target affinity. mdpi.comnih.govresearchgate.net

| Reaction Type | Typical Reagents | Primary Position of Substitution | Secondary Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | C5 | C4 |

| Bromination | N-Bromosuccinimide (NBS) | C5 | C4 |

Strategies for Heterocyclic Ring Annulation

Ring annulation, or the fusion of a new ring onto the existing scaffold, is a powerful strategy for creating complex, polycyclic molecules. This compound is an excellent substrate for such transformations, particularly for the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities. longdom.orgresearchgate.net

Synthesis of Thieno[2,3-d]pyrimidines: A common strategy involves the reaction of a 2-aminothiophene-3-carbonitrile or related derivative. While the starting material is not a 2-aminothiophene itself, it can be a precursor or its functional groups can be used to build the pyrimidine ring. For instance, the ketone and the adjacent methylene group can react with reagents like guanidine or formamidine to form the pyrimidine ring fused to the thiophene core. researchgate.net Multistep sequences often begin with a Gewald reaction to construct a 2-aminothiophene, which is then elaborated. researchgate.netrsc.org The resulting thienopyrimidinone can be further functionalized, for example, by chlorination with phosphoryl chloride, followed by nucleophilic substitution with various amines to generate a library of derivatives. nih.gov This approach allows for the creation of diverse structures with potential applications as inhibitors of enzymes like PDE4. researchgate.netrsc.org

Other Cyclization Strategies: The β-ketonitrile moiety can participate in various other cyclization reactions. For example, intramolecular cyclization involving the thiophene ring and the butane chain can lead to different fused systems. Oxidative cyclization of related 4-oxo-butanenitriles has been used to synthesize indolinone derivatives, demonstrating the utility of this scaffold in constructing fused heterocyclic systems. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 4 Oxo 4 Thiophen 2 Ylbutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular behavior. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to study the geometry and electronic structures of thiophene (B33073) derivatives. researchgate.net Such calculations can elucidate the distribution of electrons within the molecule and predict its stability and reactivity toward other chemical species. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. utexas.edu Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. wikipedia.org For 4-Oxo-4-thiophen-2-ylbutanenitrile, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, while the LUMO is likely concentrated around the electron-withdrawing carbonyl and nitrile functional groups. This separation of frontier orbitals dictates the molecule's behavior in electron transfer processes.

Quantum chemical calculations, such as those performed using DFT, can determine the energies of these orbitals. researchgate.net The results of such analyses are typically presented in a data table.

Table 1: Calculated Electronic Properties of this compound This table presents illustrative data typical for thiophene derivatives based on DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating capability. researchgate.net |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting capability. researchgate.net |

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map displays regions of varying electron density, which are crucial for understanding intermolecular interactions. researchgate.net

In an MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Regions (Electron-Rich): These areas, typically colored red or yellow, correspond to sites susceptible to electrophilic attack. For this molecule, strong negative potentials are expected around the carbonyl oxygen and the nitrile nitrogen due to the high electronegativity and presence of lone pair electrons. researchgate.net The sulfur atom in the thiophene ring would also contribute to a region of negative potential.

Positive Regions (Electron-Poor): These areas, colored blue, represent regions prone to nucleophilic attack. The hydrogen atoms of the methylene (B1212753) groups and the thiophene ring are expected to show positive electrostatic potential.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the carbonyl oxygen and nitrile nitrogen as primary sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of a localized Lewis structure. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule, quantifying the extent of electron delocalization and intramolecular charge transfer. wisc.edu Weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating delocalization effects. wikipedia.org

For this compound, NBO analysis would reveal significant stabilizing interactions. The most prominent of these would involve the delocalization of electron density from the lone pairs (n) of the carbonyl oxygen and the thiophene sulfur into the antibonding orbitals (π* or σ*) of adjacent bonds. The strength of these interactions is calculated using second-order perturbation theory, expressed as the stabilization energy, E(2). wisc.edu

Table 2: Key Donor-Acceptor Interactions from NBO Analysis for this compound This table shows hypothetical but representative NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) on C=O | π*(C-C) | 5.8 | Hyperconjugation |

| n(S) in Thiophene | π*(C=C) in Thiophene | 15.2 | Resonance/Delocalization |

These E(2) values quantify the energetic importance of electron delocalization, confirming the electronic communication between the thiophene ring and the oxobutanenitrile side chain.

Molecular Docking and Interaction Predictions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is essential in drug discovery for estimating the binding affinity and identifying key intermolecular interactions. Thiophene-containing compounds are often investigated for their potential biological activities, and docking studies can elucidate their mechanism of action at a molecular level. nih.gov

For this compound, a hypothetical docking study could be performed against a relevant biological target, such as a protein implicated in cancer, like the one with PDB ID 2W3L. nih.gov The study would predict the binding energy, which indicates the stability of the ligand-receptor complex, and detail the specific interactions.

Predicted interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen is a prime hydrogen bond acceptor, potentially interacting with donor residues like arginine or lysine (B10760008) in the protein's active site.

Hydrophobic Interactions: The thiophene ring and the aliphatic chain can form van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or isoleucine.

Pi-Pi Stacking: The aromatic thiophene ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Illustrative Molecular Docking Results for this compound with a Protein Target (e.g., PDB: 2W3L)

| Parameter | Value/Residues | Description |

|---|---|---|

| Binding Energy | -6.5 kcal/mol | The calculated free energy of binding, indicating a stable interaction. nih.gov |

| Hydrogen Bonds | ARG 66, LYS 120 | The carbonyl oxygen acts as an acceptor, forming hydrogen bonds with specific amino acid residues. nih.gov |

These results would suggest that this compound can effectively bind to the active site of the protein, providing a rationale for potential biological activity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways. By calculating the potential energy surface of a reaction, chemists can identify stable intermediates and locate the high-energy transition states that connect them. researchgate.net This analysis is crucial for understanding reaction mechanisms, predicting product selectivity, and determining the kinetic feasibility of a chemical transformation.

For this compound, a relevant reaction to model could be its synthesis via the acylation of thiophene or a subsequent reaction, such as a nucleophilic addition to the carbonyl group. Using DFT calculations, researchers can map the energy profile of the reaction. researchgate.net This involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, products, and transition states.

Transition State Search: Locating the saddle point on the potential energy surface that represents the energy barrier of the reaction.

Frequency Calculation: Confirming the nature of the stationary points (minima for stable species, one imaginary frequency for a transition state) and obtaining thermodynamic data.

The primary output of such a study is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. This information can be used to interpret side reactions that may occur during synthesis or to design more efficient reaction conditions. researchgate.net

Applications in Advanced Chemical Synthesis and Catalysis

4-Oxo-4-thiophen-2-ylbutanenitrile as a Synthetic Intermediate

The structure of this compound, featuring a reactive ketone, a nitrile group, and a thiophene (B33073) ring, makes it a prime candidate for use as a synthetic intermediate. These functional groups offer multiple sites for chemical modification, allowing for the construction of more complex molecules.

The bifunctional nature of this compound, specifically its 1,3-dicarbonyl-like reactivity, makes it a valuable precursor for the synthesis of various heterocyclic systems. The ketone and nitrile groups can react with a variety of dinucleophiles to form five- and six-membered rings. For instance, reactions with hydrazine (B178648) derivatives could yield pyridazinones, while amidines could lead to the formation of pyrimidines. The presence of the thiophene ring in the final product is of particular interest due to the prevalence of thiophene-containing compounds in medicinal chemistry and materials science. derpharmachemica.com

The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, utilizes a β-ketonitrile as a key starting material. pharmaguideline.com While this typically involves the reaction of a ketone with an α-cyano ester, the underlying principles of the reaction highlight the utility of the ketonitrile functionality in building thiophene rings. In a similar vein, this compound could theoretically undergo intramolecular cyclization or react with various reagents to form fused thiophene systems or other complex heterocycles.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product |

| Hydrazine | Pyridazinone derivatives |

| Hydroxylamine | Isoxazole derivatives |

| Amidines | Pyrimidine derivatives |

| Guanidine | Aminopyrimidine derivatives |

| Malononitrile/Sulfur | Thiophene derivatives |

This table represents theoretical synthetic possibilities based on the known reactivity of β-ketonitriles.

The development of complex molecular architectures often relies on the use of versatile building blocks that can undergo sequential or cascade reactions. This compound, with its multiple reactive sites, could serve as such a precursor. For instance, the ketone could be selectively reduced or converted to other functional groups, while the nitrile could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would generate new intermediates with different reactivity profiles, allowing for further elaboration of the molecular structure.

Catalytic Roles or Involvement in Catalytic Systems

While there is no direct evidence of this compound itself acting as a catalyst, its structural motifs are found in various catalytic systems.

Organocatalysis often utilizes small organic molecules to catalyze chemical reactions. While this compound is not a known organocatalyst, its derivatives could potentially be designed to have catalytic activity. For example, conversion of the nitrile group to an amine could lead to the formation of a thiophene-containing chiral amine, a class of compounds that has been explored in asymmetric catalysis.

Furthermore, β-ketonitriles can act as substrates in organocatalyzed reactions. nih.gov For example, the α-carbon between the ketone and nitrile is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions catalyzed by chiral organocatalysts. This would allow for the enantioselective synthesis of complex molecules starting from this compound.

In heterogeneous catalysis, catalysts are in a different phase from the reactants. Materials derived from this compound could potentially be used as supports or ligands for metal catalysts. For instance, polymerization or grafting of derivatives of this compound onto a solid support could create a material with chelating sites for metal ions. The sulfur atom of the thiophene ring, in particular, has a high affinity for many transition metals, suggesting that such materials could be effective in sequestering metal catalysts or in acting as heterogeneous catalysts themselves. However, there is currently no specific research demonstrating the integration of this compound into heterogeneous catalytic systems.

Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Mechanisms by Analogues of 4-Oxo-4-thiophen-2-ylbutanenitrile

Analogues of this compound, particularly those containing a thiophene (B33073) ring, have emerged as a focal point in the quest for novel Janus Kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of intracellular signaling pathways that translate extracellular cytokine signals into cellular responses, including cell growth, differentiation, and immune function. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAKs attractive therapeutic targets.

Research into pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which can be considered structural analogues, has identified compounds with potent JAK1 inhibitory activity. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a selective JAK1 inhibitor with an IC50 of 8.5 nM and a 48-fold selectivity over JAK2. researchgate.net This selectivity is a crucial aspect of development, as off-target inhibition of other JAK isoforms can lead to unwanted side effects. The JAK1/2 inhibitor ruxolitinib (B1666119) has also demonstrated efficacy in abrogating the hyperactivation of STAT5 in response to interleukin-7 in early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) cells. nih.gov

The inhibitory mechanism of these analogues often involves binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

Tripeptides containing α,α-difluorostatone residues have been shown to be potent inhibitors of HLE, with some compounds exhibiting IC50 values in the micromolar and even nanomolar range. nih.gov For example, one of the most potent extended compounds, which interacts with the S3-S3' binding subsites of HLE, showed an IC50 of 0.057 microM. nih.gov These inhibitors are thought to act as transition-state analogs, forming a hemiketal with the active site serine (Ser195) of HLE. nih.gov The design of non-covalent inhibitors has also been explored using a cyclosulfamide scaffold, leading to compounds with micromolar inhibitory activity against HLE. nih.gov

The inhibition of JAK activity by analogues of this compound directly translates to the modulation of the JAK-STAT signaling pathway. This pathway is a primary route for a multitude of cytokine and growth factor signals that are pivotal in immunity and inflammation.

In vitro studies have demonstrated that the inhibition of JAKs by these compounds leads to a reduction in the phosphorylation of STAT proteins. This, in turn, prevents the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes involved in inflammatory responses and cell proliferation. nih.gov Natural products containing moieties that can be considered analogous in function have also been shown to inhibit the JAK/STAT signaling pathways, highlighting the potential for diverse chemical structures to target this critical pathway. nih.gov The efficacy of ruxolitinib in ETP-ALL xenograft models further underscores the therapeutic potential of targeting this pathway, even in the absence of direct mutations in the JAK/STAT pathway components. nih.gov

Antimicrobial Activity Investigations (in vitro)

Thiophene derivatives have demonstrated notable in vitro antibacterial activity against a range of pathogens. The mechanisms underlying this activity are believed to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. ipbcams.ac.cn Molecular docking studies suggest that these compounds can bind to the active site of the β-lactamase enzyme, thereby inhibiting its function and restoring the efficacy of β-lactam antibiotics. ipbcams.ac.cn

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some thiophene derivatives against various bacterial strains.

| Compound/Extract | Bacterial Strain | MIC (mg/mL) | Reference |

| Ethyl acetate (B1210297) fraction of Ricinus communis | Staphylococcus aureus | 1.5625 | nih.gov |

| Ethyl acetate fraction of Ricinus communis | Clinical E. coli | Not specified | nih.gov |

It is important to note that the antibacterial efficacy can be significantly influenced by the specific substitutions on the thiophene ring.

Analogues of this compound have also been investigated for their antifungal properties. The proposed mechanisms of action often target key components of the fungal cell. One of the primary targets is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a crucial component that maintains membrane integrity and fluidity. Inhibition of enzymes in the ergosterol biosynthesis pathway can lead to a compromised cell membrane and ultimately fungal cell death.

Another potential mechanism is the inhibition of fungal enzymes essential for growth and replication. The following table presents the Minimum Inhibitory Concentration (MIC) of a thiophene derivative against a fungal species.

| Compound/Extract | Fungal Strain | MIC (mg/mL) | Reference |

| Ethyl acetate fraction of Ricinus communis | Candida albicans | 16.67 | nih.gov |

Similar to antibacterial activity, the antifungal potency of thiophene derivatives is highly dependent on their specific chemical structure.

Antiproliferative Activity in Cell Line Models (in vitro)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a critical step in the drug discovery process. In vitro cell line models provide a means to assess the cytotoxic and antiproliferative properties of novel chemical entities.

While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available literature, research on structurally similar thiophene derivatives provides significant insights. A study on the cytotoxicity of novel thiophene derivatives synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile revealed potent activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma). researchgate.net

The antiproliferative activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for a selection of these thiophene derivatives, demonstrating a range of potencies. researchgate.net

| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) |

|---|---|---|---|

| 3 | 0.02 ± 0.002 | 0.01 ± 0.002 | 0.02 ± 0.001 |

| 5 | Data not available in the provided context | ||

| 9c | 0.01 ± 0.002 | 0.01 ± 0.004 | 0.01 ± 0.001 |

| 11 | Data not available in the provided context | ||

| 13a | Data not available in the provided context | ||

| 13c | Data not available in the provided context | ||

| 17 | Data not available in the provided context | ||

| 19b | Data not available in the provided context | ||

| Doxorubicin | 0.04 ± 0.008 | 0.09 ± 0.008 | 0.09 ± 0.007 |

The data indicates that certain thiophene derivatives, such as compounds 3 and 9c, exhibit exceptionally high antiproliferative activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin, in these cell lines. researchgate.net The potent activity of these compounds underscores the potential of the thiophene scaffold in the design of novel anticancer agents.

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For thiophene-based compounds, SAR studies have been instrumental in identifying key structural features that contribute to their antiproliferative effects.

Analysis of the thiophene derivatives from the aforementioned study reveals critical insights into their SAR. researchgate.net The core scaffold, often a result of heterocyclization reactions, plays a pivotal role. For instance, the reaction of 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile with cyclopentanone (B42830) leads to the formation of a condensed product (compound 3) with significant cytotoxic potential. researchgate.net

Further modifications to the thiophene core and its substituents can dramatically alter the antiproliferative activity. The introduction of different functional groups can impact the compound's electronic properties, lipophilicity, and ability to interact with biological targets. While the specific SAR for this compound is not detailed, the activity of its analogs suggests that the presence and nature of substituents on the thiophene ring and the butanenitrile chain are likely to be critical determinants of its biological profile.

Broader Research Applications and Future Directions for 4 Oxo 4 Thiophen 2 Ylbutanenitrile

Contributions to Materials Science Research

The thiophene (B33073) unit within 4-Oxo-4-thiophen-2-ylbutanenitrile is a cornerstone of its potential in materials science. Thiophene-based polymers are renowned for their electronic and optical properties, making them valuable in the development of organic electronics. The incorporation of a thiophene moiety into polymer backbones can significantly influence the material's physical and processing properties. dtic.mil Specifically, the 2,5-disubstituted thiophene ring has a unique molecular geometry that can be leveraged to create materials with enhanced thermal processing windows without sacrificing desirable crystalline and liquid crystalline properties. dtic.mil

One key area of application for thiophene derivatives is in the synthesis of electroactive polymers. Gamma-keto esters of thiophene, which are structurally related to this compound, can be converted into bithiophenes. researchgate.net Bithiophenes are fundamental building blocks for a wide range of electroactive polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The nitrile and ketone groups in this compound offer reactive sites for polymerization or for modification to introduce other functional groups, thereby allowing for the fine-tuning of the electronic properties of the resulting materials. sigmaaldrich.com

The crystal structure of thiophene-containing molecules is another critical aspect of their application in materials science. The way these molecules pack in the solid state dictates the material's bulk properties, including charge transport and optical characteristics. While the specific crystal structure of this compound is not widely reported, studies on similar thiophene derivatives reveal complex intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular networks. These networks are of great interest for the design of novel functional materials.

Table 1: Potential Contributions to Materials Science

| Research Area | Potential Contribution of this compound |

|---|---|

| Organic Electronics | Precursor to conjugated polymers for OFETs, OPVs, and OLEDs. |

| Polymer Chemistry | Monomer for the synthesis of functional polymers with tailored properties. |

| Crystal Engineering | Building block for the design of supramolecular assemblies with specific electronic or optical functions. |

Role in Aroma Chemistry and Flavor Research

Currently, there is a lack of specific research detailing the direct role of this compound in aroma and flavor chemistry. However, thiophene and its derivatives are known to be present in the volatile fractions of some foods and are recognized for their diverse, often sulfurous, aromas. The potential for this compound to contribute to aroma profiles exists due to its thiophene core. Further investigation through techniques like gas chromatography-mass spectrometry (GC-MS) of food products or as a synthetic standard could elucidate its specific sensory characteristics and potential presence in nature.

Emerging Research Avenues and Potential Non-Biological Applications

Beyond materials science, the reactivity of this compound opens up several emerging research avenues for non-biological applications. The ketone and nitrile functionalities are versatile handles for a wide range of chemical transformations.

One promising area is in the development of novel catalysts. The thiophene ring can coordinate to metal centers, and the nitrile group can be hydrolyzed or reduced to introduce other ligating groups. This could allow for the synthesis of new organometallic complexes with potential catalytic activity in various organic reactions.

Another potential application lies in the field of agrochemicals. Thiophene-containing compounds have been investigated for their herbicidal and pesticidal activities. The specific biological activity of this compound in this context is yet to be explored, but its structure provides a scaffold for the synthesis of new agrochemical candidates.

The synthesis of novel heterocyclic compounds is another significant research direction. The bifunctional nature of this compound makes it an ideal starting material for the construction of more complex heterocyclic systems through cyclization reactions. These new heterocycles could possess unique chemical and physical properties, leading to new applications in various fields.

Table 2: Emerging Research Avenues

| Field | Potential Application of this compound |

|---|---|

| Catalysis | Precursor for the synthesis of novel organometallic catalysts. |

| Agrochemicals | Scaffold for the development of new herbicides or pesticides. |

| Heterocyclic Chemistry | Starting material for the synthesis of novel heterocyclic compounds. |

Future Challenges and Perspectives in Research on this compound

The future research and application of this compound are contingent on overcoming several challenges. A primary hurdle is the development of efficient and scalable synthetic routes. While laboratory-scale syntheses exist, large-scale production at a reasonable cost will be crucial for its use in materials science and other commercial applications. sigmaaldrich.com Optimizing reaction conditions, exploring alternative starting materials, and developing continuous flow processes are potential strategies to address this challenge. organic-chemistry.org

Another challenge lies in the detailed characterization of its physical and chemical properties. A thorough understanding of its photophysical properties, electrochemical behavior, and solid-state structure is necessary to guide its application in organic electronics and materials science.

From a broader perspective, the future of research on this compound will likely focus on its role as a versatile building block. The ability to readily modify its structure will enable the creation of a diverse library of derivatives with a wide range of functionalities. These derivatives can then be screened for various applications, from medicinal chemistry to materials science. The development of high-throughput synthesis and screening methods will be instrumental in accelerating this discovery process. organic-chemistry.org

Q & A

Q. What computational tools predict the biological relevance of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens potential targets (e.g., kinases or GPCRs). Pharmacophore modeling (MOE) aligns electronic and steric features with active compounds. ADMET prediction (SwissADME) evaluates bioavailability and toxicity. Cross-reference with databases like ChEMBL to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.